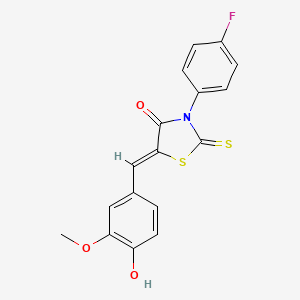

(5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

描述

(5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various functional groups, makes it a subject of interest in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

Introduction of Substituents: The 4-fluorophenyl and 4-hydroxy-3-methoxybenzylidene groups can be introduced through condensation reactions with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Knoevenagel Condensation (Benzylidene Formation)

The synthesis of this compound typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one) and 4-hydroxy-3-methoxybenzaldehyde. This reaction proceeds under basic or acidic conditions, forming the exocyclic double bond (Z-configuration) via dehydration .

| Reagent/Condition | Outcome |

|---|---|

| Ethanol, piperidine (base), reflux | Forms the (Z)-benzylidene isomer with >80% yield |

| Microwave irradiation (150 W, 100°C) | Reduces reaction time to 15–30 minutes |

Mechanism :

-

Deprotonation of the aldehyde’s α-hydrogen by a base.

-

Nucleophilic attack by the thiazolidinone’s active methylene group.

Hydrolysis of the Thioxo Group

The thioxo (C=S) group at position 2 undergoes hydrolysis under acidic or basic conditions to form a carbonyl (C=O) group.

| Condition | Product | Yield |

|---|---|---|

| HCl (10%), reflux, 6 h | 3-(4-Fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one | 65–75% |

| NaOH (5%), ethanol, 50°C | Partial conversion to oxo derivative | 40–50% |

Applications :

Nucleophilic Substitution Reactions

The 4-fluorophenyl group and benzylidene moiety participate in nucleophilic substitutions:

At the 4-Fluorophenyl Ring

-

Reagents : Amines (e.g., methylamine), thiols.

-

Conditions : DMF, 80°C, 12 h.

-

Outcome : Replacement of fluorine with nucleophiles (e.g., -NHCH₃) .

At the Benzylidene Position

-

Reagents : Grignard reagents (e.g., MeMgBr).

-

Conditions : Dry THF, 0°C → RT.

-

Outcome : Addition to the double bond, forming substituted derivatives .

Oxidation of the Hydroxy Group

The phenolic -OH group at the 4-position of the benzylidene moiety can be oxidized to a quinone using:

-

Reagents : Ag₂O, HNO₃.

-

Conditions : Aqueous ethanol, 50°C.

-

Product : Quinone derivative with altered redox properties .

Reduction of the Exocyclic Double Bond

-

Reagents : H₂, Pd/C.

-

Conditions : Ethanol, RT, 24 h.

Diels-Alder Cycloaddition

The benzylidene double bond acts as a dienophile in reactions with conjugated dienes:

-

Reagents : 1,3-Butadiene derivatives.

-

Conditions : Toluene, reflux.

-

Product : Fused bicyclic compounds with potential bioactivity .

Ring-Opening under Basic Conditions

-

Reagents : NaOH (2 M).

-

Conditions : Reflux, 8 h.

-

Product : Mercaptoacetic acid derivative and substituted benzaldehyde.

Complexation with Metal Ions

The thioxo group and phenolic -OH act as ligands for metal coordination:

| Metal Salt | Coordination Site | Application |

|---|---|---|

| Cu(II) acetate | S (thioxo), O (phenolic) | Antimicrobial activity enhancement |

| Fe(III) chloride | O (methoxy, phenolic) | Catalytic oxidation studies |

科学研究应用

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that it induced apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases .

Case Study 1: Breast Cancer Research

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead candidate for further development in breast cancer therapy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard strains of E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.

作用机制

The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

相似化合物的比较

Similar Compounds

- (5Z)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-3-(4-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-3-(4-methylphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents. The presence of the fluorine atom in the phenyl ring can enhance its biological activity and selectivity compared to other similar compounds. Additionally, the combination of the hydroxy and methoxy groups in the benzylidene moiety may contribute to its unique chemical and biological properties.

生物活性

(5Z)-3-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone core, known for its potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Thiazolidinone ring

- Substituents :

- 4-fluorophenyl group

- 4-hydroxy-3-methoxybenzylidene moiety

- Functional Groups : The presence of electron-withdrawing groups enhances its reactivity and biological activity.

Anticancer Activity

Thiazolidinones are well-documented for their anticancer properties. Research indicates that derivatives of thiazolidinones can induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer) with IC50 values often below 10 µM .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | <10 | Induces apoptosis |

| Compound B | HT29 | <10 | Cell cycle arrest |

| Compound C | PC3 (prostate) | <10 | Apoptotic pathways |

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been widely studied. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition percentages ranging from 53.84% to 91.66% against E. coli and S. aureus .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 88.46 |

| Compound B | S. aureus | 91.66 |

| Compound C | Pseudomonas aeruginosa | 75.00 |

Anti-inflammatory Activity

Thiazolidinones also exhibit anti-inflammatory properties through various mechanisms such as the inhibition of pro-inflammatory cytokines and enzymes like COX-2. Studies have indicated that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Gududuru et al. explored the effects of a series of thiazolidinone derivatives on prostate cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity, with notable selectivity towards cancer cells over normal cells . -

Case Study on Antimicrobial Efficacy :

Another investigation assessed the antibacterial activity of various thiazolidinone derivatives against clinical isolates of bacteria. The findings revealed that compounds with halogen substitutions showed superior inhibitory effects compared to their unsubstituted counterparts .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic and extrinsic apoptotic pathways.

- Cell Cycle Arrest : Interference with cell cycle progression leading to halted proliferation.

- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.

属性

IUPAC Name |

(5Z)-3-(4-fluorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3S2/c1-22-14-8-10(2-7-13(14)20)9-15-16(21)19(17(23)24-15)12-5-3-11(18)4-6-12/h2-9,20H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOJTGWRHCRXAU-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。